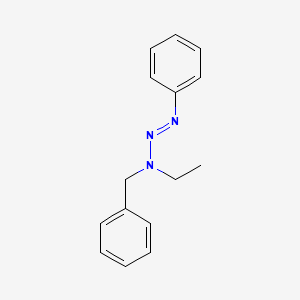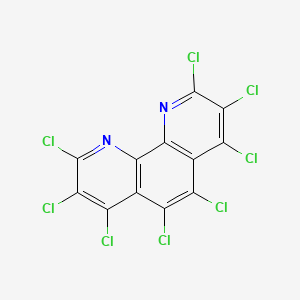![molecular formula C9H10O2 B14602752 7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one CAS No. 60244-32-8](/img/structure/B14602752.png)
7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one is a heterocyclic organic compound with a unique structure that combines a cyclopentane ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopentadiene and a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, amines, thiols
Scientific Research Applications
7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine
- 6,7-Dihydro-5H-cyclopenta[b]pyridine
- Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Uniqueness
7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one stands out due to its unique fused ring structure, which imparts distinct chemical and physical properties. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.
Properties
CAS No. |
60244-32-8 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
7-methyl-4,5-dihydro-3H-cyclopenta[c]pyran-1-one |
InChI |
InChI=1S/C9H10O2/c1-6-2-3-7-4-5-11-9(10)8(6)7/h2H,3-5H2,1H3 |
InChI Key |
BIOFUQLEOKVEKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2=C1C(=O)OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14602686.png)









![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)


